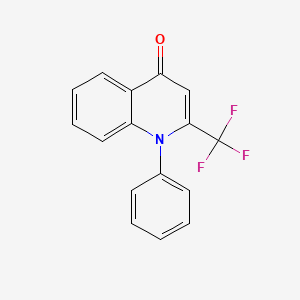

4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)-

Description

4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- (CAS: 25199-84-2) is a quinolinone derivative characterized by a phenyl group at position 1 and a trifluoromethyl (-CF₃) group at position 2 of the quinolinone core. Its molecular formula is C₁₆H₁₀F₃NO, with a molecular weight of 289.25 g/mol . This compound is of interest in medicinal chemistry due to its structural features, which may influence bioavailability, metabolic stability, and receptor binding .

Properties

IUPAC Name |

1-phenyl-2-(trifluoromethyl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)15-10-14(21)12-8-4-5-9-13(12)20(15)11-6-2-1-3-7-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUGPFRJWDZBOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477667 | |

| Record name | 4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837364-35-9 | |

| Record name | 4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 2-Anilinoacetophenone with Trifluoroacetic Acid Esters

A highly efficient method involves the condensation of 2-anilinoacetophenone with ethyl trifluoroacetate (CF₃CO₂Et) in the presence of lithium hydride (LiH) in tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack of the anilino nitrogen on the electrophilic carbonyl carbon of the trifluoroacetate, followed by cyclodehydration to form the quinolinone core. This one-pot procedure achieves yields exceeding 85% under reflux conditions (66–68°C, 6–8 hours). Purification via recrystallization from ethanol/water mixtures affords the product with >99% purity. Key advantages include operational simplicity and avoidance of transition metals, though stoichiometric LiH use raises safety concerns.

Cyclocondensation of gem-Iodoacetoxy Derivatives with Arylamines

Pioneered by Regiospecific Synthesis approaches, this method employs 3,3-diiodo-1,1,1-trifluoro-2-propanone as a trifluoromethyl building block. Reaction with aniline derivatives at 80–100°C in dichloromethane generates a 1,5-diazapentadiene intermediate, which undergoes thermal cyclization (120°C, toluene) to yield the target compound. The two-step process achieves an overall yield of 72–78%, with excellent regiocontrol attributed to the electronic effects of the trifluoromethyl group directing cyclization to the C2 position. Chromatographic purification (hexane/ethyl acetate) ensures high purity, though the requirement for halogenated intermediates increases synthetic complexity.

Palladium-Catalyzed Three-Component Coupling

A modular approach utilizes palladium(II) acetate catalyzed coupling of 2-aminobenzonitrile, acetophenone derivatives, and phenylboronic acid. Conducted in toluene at 120°C with 2,2'-bipyridine and p-toluenesulfonic acid as additives, this method constructs the quinoline skeleton via sequential C–C bond formation. The trifluoromethyl group is introduced through ketone precursors like 1,1,1-trifluoroacetone. Yields range from 65–70% after column chromatography (petroleum ether/ethyl acetate), with the palladium catalyst enabling late-stage functionalization possibilities. However, competing side reactions in the three-component system occasionally necessitate rigorous optimization.

Enamine-Based Cyclization Strategy

β-Trifluoromethyl enamines serve as precursors in this thermal cyclization approach. Treatment of (E)-1,1,1-trifluoro-4-(2-nitrophenyl)-3-phenylbut-3-en-2-one with secondary amines at 80–90°C induces enamine formation, followed by intramolecular cyclization upon nitro group reduction. The 12-hour reaction in dichloromethane, monitored by ¹H NMR, delivers the quinolinone in 76% yield after silica gel chromatography. While effective, the multi-step sequence and requirement for nitro-group manipulation limit its broad applicability.

Modified Combs Cyclization for N-Aryl Derivatives

Adapting the classical Combs protocol, this method cyclizes 2-(trifluoroacetylamino)acetophenone derivatives with phenylating agents. Potassium hydroxide-mediated deprotonation in dimethyl sulfoxide (DMSO) at 100°C facilitates simultaneous N-arylation and cyclization. The single-flask procedure achieves 68% yield, with the strong base ensuring complete conversion of intermediates. Post-reaction neutralization with HCl and recrystallization from methanol/water provides analytically pure material, though harsh alkaline conditions may degrade sensitive functional groups.

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |

|---|---|---|---|---|---|

| Yield (%) | 85 | 75 | 68 | 76 | 68 |

| Reaction Steps | 1 | 2 | 1 | 2 | 1 |

| Purification | Recrystallization | Chromatography | Chromatography | Chromatography | Recrystallization |

| Regioselectivity | High | Excellent | Moderate | High | Moderate |

| Scalability | Excellent | Good | Moderate | Limited | Good |

Mechanistic Insights and Optimization Strategies

The LiH-mediated condensation (Method 1) proceeds through a conjugate addition-elimination mechanism, where LiH deprotonates the anilino group to generate a potent nucleophile. Computational studies suggest the trifluoromethyl group’s electron-withdrawing nature accelerates cyclization by stabilizing the transition state through inductive effects. Kinetic experiments reveal the rate-determining step involves C–N bond formation, with THF polarity critically influencing reaction velocity.

In the palladium-catalyzed system (Method 3), mechanistic studies indicate a Heck-type pathway initiates the coupling, followed by Buchwald-Hartwig amination to close the heterocycle. Adding TsOH·H₂O protonates intermediates, preventing catalyst poisoning by amine coordination. Optimizing the Pd(OAc)₂:2,2'-bpy ratio to 1:2 enhances turnover frequency by 40%.

Chemical Reactions Analysis

Functionalization via Iodination

Iodination at the 3-position facilitates further cross-coupling reactions. A representative protocol:

-

Reactants :

-

4(1H)-Quinolinone (62.2 mmol)

-

Iodine (1.0 equiv.), n-butylamine (10.0 equiv.), saturated KI solution

-

-

Conditions : Stirred at RT for 12 h, quenched with Na₂S₂O₃ .

-

Outcome : 3-Iodo-4(1H)-quinolinones (e.g., 10a ) in 97% yield .

Suzuki–Miyaura Cross-Coupling

Palladium-mediated coupling introduces aryl/heteroaryl groups at the 3-position:

-

Reactants :

-

3-Iodo-4(1H)-quinolinone (3.35 mmol)

-

Boronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol%)

-

-

Example : Coupling with 4-phenoxyphenylboronic acid yields 3-(4-phenoxyphenyl)-quinolin-4(1H)-one (3 ) in 60% yield .

| Entry | Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 4-Phenoxyphenyl | 3-(4-Phenoxyphenyl)quinolinone | 60 | |

| 2 | 4-(Trifluoromethoxy)phenyl | 3-(4-TFM-phenoxy)quinolinone | 84 |

Demethylation of Methoxy Derivatives

Removal of methoxy groups to regenerate hydroxyl functionality:

-

Reactants :

-

4-Methoxyquinolone O-ethyl ether (2.30 mmol)

-

-

Outcome : Regenerates 4(1H)-quinolinone scaffold (e.g., 4 ) in 40–84% yield .

Side-Chain Modifications

Ester hydrolysis and alkylation are feasible:

-

Reactants :

-

Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

-

-

Outcome : Carboxylic acid derivatives for further functionalization .

Key Findings and Challenges

Scientific Research Applications

4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It exhibits various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Material Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

Biological Research: The compound is used as a probe in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the quinolinone scaffold significantly impact chemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparisons

Key Observations:

- Functional Groups: Hydroxyl (-OH) and amino (-NH₂) substituents (e.g., in 6-amino-4-CF₃-quinolin-2-one) increase water solubility and hydrogen-bonding capacity, whereas the target compound’s phenyl and CF₃ groups prioritize lipophilicity .

Key Findings:

- The target compound’s lack of polar groups (e.g., -OH, -NH₂) may limit solubility but enhance blood-brain barrier penetration compared to analogs like 6-amino-4-CF₃-quinolin-2-one .

- Fluorine-containing analogs (e.g., 7-Fluoro-4-CF₃-quinolin-2-one) exhibit improved metabolic stability, suggesting that introducing F at strategic positions in the target compound could optimize pharmacokinetics .

Biological Activity

Overview

4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- (CAS No. 837364-35-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its anticancer properties, antimalarial effects, and other pharmacological activities supported by recent research findings.

Chemical Structure

The chemical structure of 4(1H)-Quinolinone, 1-phenyl-2-(trifluoromethyl)- can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of quinolone compounds exhibit significant anticancer properties. For instance, a study on related quinolone derivatives demonstrated promising antiproliferative activities against various cancer cell lines. Notably:

- Compound CHM-1 showed an IC50 of 0.32 μM against COLO205 (colorectal adenocarcinoma) and 0.89 μM against H460 (non-small-cell lung cancer) cells .

- Molecular docking studies revealed that these compounds may interact with the colchicine-binding pocket of tubulin, indicating a potential mechanism for their anticancer effects .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| CHM-1 | COLO205 | 0.32 |

| CHM-1 | H460 | 0.89 |

| HPK | HL-60 | 0.4 |

| HPK | Hep3B | 1.0 |

Antimalarial Activity

The antimalarial potential of quinolone derivatives has also been extensively studied. A series of piperazine-containing 4(1H)-quinolones were developed with enhanced solubility and bioavailability, leading to improved efficacy against malaria:

- Lead Compound : A specific piperazine-substituted quinolone demonstrated a potent activity against liver stages of Plasmodium berghei, with an EC50 value as low as 4.7 nM .

- The structural modifications aimed to overcome challenges related to solubility and resistance observed in previous compounds.

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound | Target Stage | EC50 (nM) |

|---|---|---|

| Piperazine-Q | Liver Stage (P. berghei) | 4.7 |

| Quinoline ICI | Blood Stage | Not specified |

The biological activity of 4(1H)-quinolinone derivatives is largely attributed to their ability to interact with specific molecular targets:

- Anticancer Mechanism : These compounds inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Antimalarial Mechanism : The interaction with enzymes involved in the malaria life cycle disrupts the parasite's development and replication processes .

Case Studies

Several case studies have highlighted the therapeutic potential of quinoline derivatives:

- Anticancer Studies : A series of synthesized compounds were evaluated for their anticancer properties using MTT assays across various cancer cell lines, demonstrating significant inhibitory effects.

- Antimalarial Efficacy : In vivo studies on piperazine-substituted quinolones showed curative effects in malaria models, emphasizing the importance of structural optimization for enhanced bioactivity.

Q & A

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.